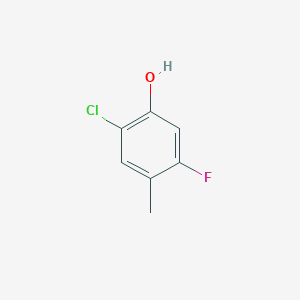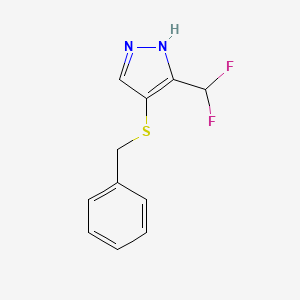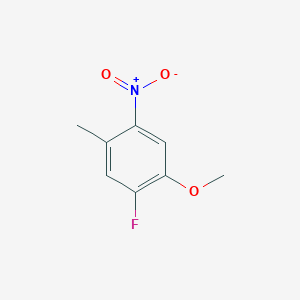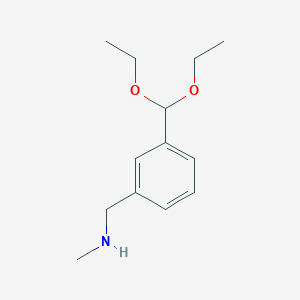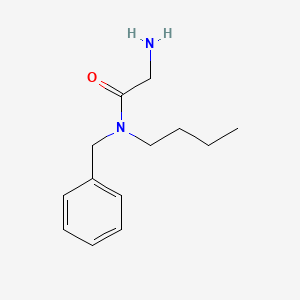
tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate is a compound that has been studied for its potential applications in synthetic organic chemistry and drug discovery. It is a member of the azetidine family, which is a type of organic compound that contains a nitrogen atom in a three-membered ring. This compound has been found to be useful in a variety of synthetic organic reactions, including the synthesis of other azetidine derivatives, and has been studied for its potential applications in drug discovery.
Applications De Recherche Scientifique
Synthetic Routes and Pharmaceutical Applications
Research has highlighted the utility of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, demonstrating the significance of tert-butyl-based compounds in stereoselective synthesis. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020). Similarly, the synthetic routes of vandetanib, a therapeutic agent, have been reviewed, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate, underscoring the importance of tert-butyl and tosyloxy propoxy derivatives in pharmaceutical synthesis (Mi, 2015).
Environmental and Health Concerns
Concerning environmental and health impacts, studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, have been carried out. These studies discuss the occurrence, human exposure, and toxicity of SPAs, indicating the presence of these compounds in various environmental matrices and their potential health risks (Liu & Mabury, 2020). Such research is crucial for understanding the implications of tert-butyl-based compounds beyond their immediate applications in synthesis and highlights the need for developing compounds with lower toxicity and environmental impact.
Advances in Antioxidant Research
The practical use of natural antioxidants in meat products, as opposed to synthetic ones like tert-butyl-based compounds, is being explored to enhance consumer acceptability and reduce health risks. This shift towards natural antioxidants reflects ongoing research into safer and more acceptable alternatives to synthetic compounds in food preservation (Oswell et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxypropoxy]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDZWFYVPNLCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



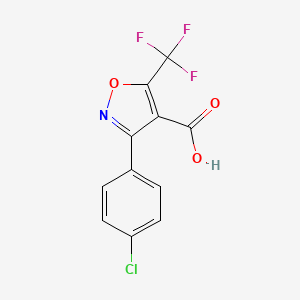
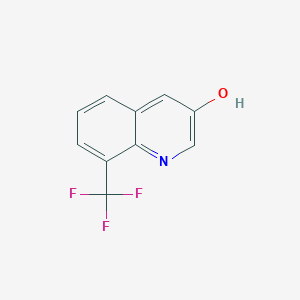
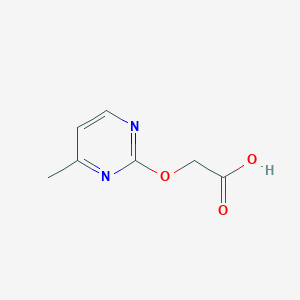
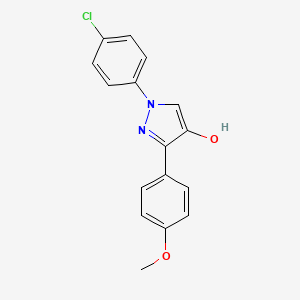
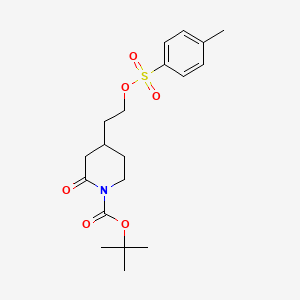
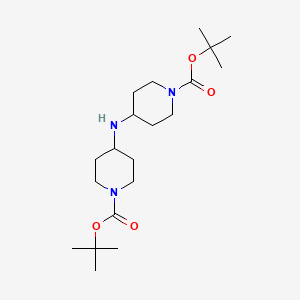

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)
